molecular formula C19H21FN4O2S B3006286 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 2034481-93-9

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B3006286
CAS No.: 2034481-93-9
M. Wt: 388.46
InChI Key: BISVVOLFISYNAI-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN4O2S and its molecular weight is 388.46. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

This compound's adsorption and corrosion inhibition properties on iron were investigated via quantum chemical calculations and molecular dynamics simulations. Parameters such as HOMO, LUMO, energy gap, and adsorption behaviors on iron surfaces were analyzed (Kaya et al., 2016).

Reaction-Based Fluorescent Probe Development

A new design of a reaction-based fluorescent probe for discrimination of thiophenols was developed. This probe features an intramolecular charge transfer pathway using a fluorophore and a 2,4-dinitrobenzenesulfonamide group as a recognition unit, demonstrating potential in environmental and biological sciences (Wang et al., 2012).

Heterocyclic Synthesis via Enaminones

The compound was used in synthesizing novel heterocyclic compounds containing a sulfonamide moiety. These compounds act as Cyclooxygenase (COX-2) inhibitors, showing relevance in pharmaceutical applications (Hassan, 2014).

Anticancer and Antimicrobial Agents

Sulfonamides with biologically active pyridine were synthesized, showing potential as efficient anticancer and antimicrobial agents. Their effectiveness against cell lines and bacteria was evaluated, highlighting their therapeutic potential (Debbabi et al., 2017).

CCR5 Antagonists in HIV-1 Infection

Methylbenzenesulfonamide, including pyridine derivatives, showed potential as CCR5 antagonists for preventing human HIV-1 infection (Cheng De-ju, 2015).

Herbicide Development

Analogues of the compound were synthesized for use as herbicides, demonstrating its application in agricultural chemistry (Morimoto et al., 1990).

Anticancer and Radiosensitizing Evaluation

The compound's derivatives were synthesized for in-vitro anticancer activity and ability to enhance the cell killing effect of γ-radiation, marking its importance in cancer treatment (Ghorab et al., 2015).

Mechanism of Action

Target of Action

The compound, also known as N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-fluoro-2-methylbenzenesulfonamide, is a potent and selective inhibitor of the bromodomain and extraterminal (BET) protein family . The BET family of proteins plays a crucial role in gene regulation through the recognition of acetylated lysine residues on histone tails, thereby influencing chromatin structure and gene expression .

Mode of Action

As a BET inhibitor, this compound binds to the bromodomains of BET proteins, preventing them from recognizing acetylated lysine residues on histones . This disrupts the normal function of BET proteins, leading to changes in gene expression .

Biochemical Pathways

Given its role as a bet inhibitor, it likely impacts pathways related to gene expression and chromatin remodeling . Changes in these pathways can have downstream effects on various cellular processes, including cell growth and differentiation .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and overall effectiveness .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific genes affected by the inhibition of BET proteins . For instance, if genes involved in cell proliferation are downregulated as a result of BET inhibition, this could potentially lead to reduced cell growth .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to BET proteins, thereby affecting its overall effectiveness .

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2S/c1-13-12-16(20)7-8-18(13)27(25,26)22-11-9-17-14(2)23-24(15(17)3)19-6-4-5-10-21-19/h4-8,10,12,22H,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISVVOLFISYNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=C(N(N=C2C)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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